The compound is synthesized from commercially available starting materials, primarily 3-chloroquinoxaline and cyanoacetic acid. It falls under the category of heterocyclic compounds, specifically quinoxalines, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of methyl (3-chloroquinoxalin-2-yl)(cyano)acetate typically involves a multi-step process:
The molecular structure of methyl (3-chloroquinoxalin-2-yl)(cyano)acetate can be analyzed through various spectroscopic methods:
Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate can participate in various chemical reactions:
The mechanism of action for methyl (3-chloroquinoxalin-2-yl)(cyano)acetate is primarily associated with its biological activity:
Research indicates that quinoxaline derivatives often exhibit antimicrobial and anticancer properties, suggesting that this compound may share similar therapeutic potentials.
Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate exhibits several notable physical and chemical properties:
Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate has several significant applications across various fields:
The compound methyl (3-chloroquinoxalin-2-yl)(cyano)acetate follows systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). Its primary IUPAC name is methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate, which precisely defines its molecular architecture. The parent heterocycle is a quinoxaline ring—a benzopyrazine system comprising a benzene fused to a pyrazine ring. The substituents are enumerated as follows: a chlorine atom at position 3, a cyanoacetate moiety at position 2 (with the acetate's methyl ester specified as "methyl"), and the nitrile group denoted as "cyano." Alternative nomenclature observed in commercial catalogs includes "methyl (3-chloroquinoxalin-2-yl)(cyano)acetate," which retains chemical accuracy but diverges slightly from strict IUPAC sequencing. The systematic name adheres to IUPAC Rule C-10.2 for heterocyclic compounds and Rule R-5.7.1.1 for functional groups listed in order of decreasing priority.
Table 1: Nomenclature Summary
Nomenclature System | Designation |
---|---|
IUPAC Preferred Name | methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate |
Common Synonym | methyl (3-chloroquinoxalin-2-yl)(cyano)acetate |
CAS Registry Number | 10176-23-5 |
The molecular formula C₁₂H₈ClN₃O₂ was consistently reported across chemical databases and commercial listings [1] [2] [4]. This formula indicates twelve carbon atoms, eight hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms. Atom hybridization analysis reveals:
The calculated molecular weight is 261.66 g/mol, with minor variations in reported values (e.g., 261.67) attributable to rounding conventions [1] [4]. Elemental composition breaks down to 55.09% carbon, 3.08% hydrogen, 13.55% chlorine, 16.06% nitrogen, and 12.23% oxygen.
Table 2: Molecular Composition
Element | Count | Atomic Mass (u) | Contribution (%) |
---|---|---|---|
Carbon | 12 | 12.011 | 55.09 |
Hydrogen | 8 | 1.008 | 3.08 |
Chlorine | 1 | 35.45 | 13.55 |
Nitrogen | 3 | 14.007 | 16.06 |
Oxygen | 2 | 16.00 | 12.23 |
Total | 261.66 | 100 |
While X-ray crystallographic data for methyl (3-chloroquinoxalin-2-yl)(cyano)acetate was not identified in the surveyed literature, its structural features can be extrapolated from quinoxaline crystallography principles. The quinoxaline core typically adopts a planar conformation with minor deviations possible at substituted positions. The chlorination at C3 influences electron distribution, creating an asymmetric environment at C2 where the -CH(CN)COOCH₃ group attaches. This substitution pattern suggests potential torsional angles of 30–50° between the quinoxaline plane and the acetate group due to steric interactions. The nitrile's linear geometry extends perpendicularly from the α-carbon. Theoretical bond length predictions include:
NMR Spectroscopy:The compound's structure generates distinctive NMR signatures. Predicted ¹H NMR (400 MHz, CDCl₃):
IR Spectroscopy:Key vibrational modes (cm⁻¹):
UV-Vis Spectroscopy:The conjugated quinoxaline system exhibits π→π* transitions in the 250–350 nm range (ε > 10,000 M⁻¹cm⁻¹). Substituent effects include:
Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate belongs to a pharmacologically significant quinoxaline subclass. Its structure-activity relationship (SAR) distinctions include:
Table 3: Functionalization Effects in Quinoxaline Derivatives
Substituent Pattern | Key Properties | Biological Relevance |
---|---|---|
2-Cyanoester + 3-Cl | High electrophilicity at C2; hydrogen-bond acceptor capacity | Synthetic intermediate for bioactive molecules |
2,3-Bis(2-furyl) [5] | Enhanced dsRNA-NS1A disruption (76% binding inhibition) | Anti-influenza lead optimization |
6-Carboxamides [3] | BACE-1 inhibition (47% at 20 µg/mL) | Alzheimer’s disease multitarget ligands |
2-Thiazolyl-thiadiazines [3] | Dual BACE-1/anti-inflammatory action | Neurodegenerative disease modification |
The cyanoacetate moiety differentiates this compound from carboxylate or aminomethyl quinoxalines, imparting unique steric and electronic properties. Its planar quinoxaline ring enables π-stacking with biological targets, while the chlorination potentially enhances blood-brain barrier penetration—a feature exploited in CNS-active derivatives [3] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1